molecular formula C8H9FO2 B1316333 4-(2-Fluoroethoxy)phenol CAS No. 93613-07-1

4-(2-Fluoroethoxy)phenol

Cat. No.: B1316333
CAS No.: 93613-07-1
M. Wt: 156.15 g/mol
InChI Key: PLKINCRMLKOOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluoroethoxy)phenol is an organic compound with the molecular formula C8H9FO2 It is characterized by the presence of a phenol group substituted with a 2-fluoroethoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoroethoxy)phenol typically involves the nucleophilic aromatic substitution of a phenol derivative with a fluoroethoxy group. One common method is the reaction of phenol with 2-fluoroethanol in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through the formation of a phenoxide ion, which then attacks the fluoroethanol to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluoroethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated phenols, nitrophenols.

Comparison with Similar Compounds

    Phenol: The parent compound, which lacks the fluoroethoxy group.

    4-Ethoxyphenol: Similar structure but with an ethoxy group instead of a fluoroethoxy group.

    4-Fluorophenol: Contains a fluorine atom directly attached to the benzene ring instead of the fluoroethoxy group.

Uniqueness: 4-(2-Fluoroethoxy)phenol is unique due to the presence of both a fluoro and an ethoxy group, which imparts distinct chemical and physical properties. The fluoroethoxy group can influence the compound’s reactivity, solubility, and potential biological activities compared to its analogs .

Properties

IUPAC Name

4-(2-fluoroethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKINCRMLKOOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567671
Record name 4-(2-Fluoroethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93613-07-1
Record name 4-(2-Fluoroethoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93613-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Fluoroethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Then, a mixture of 30 ml of methanol and 2 ml of concentrated sulfuric acid was warmed to 40° C., and 9.0 g of the resulting crude 4-(2-fluoroethoxy)-isopropenylbenzene prepared as above and a 30% aqueous solution of hydrogen peroxide were separately added dropwise to the warmed mixture over the course of 20 minutes. The reaction was continued for 1 hour. The reaction mixture was cooled, poured into water, and extracted with toluene. The toluene layer was washed with water, and dried over anhydrous sodium sulfate. Toluene was evaporated under reduced pressure to give 7.3 g of crude 4-(2-fluoroethoxy)phenol. The resulting crude phenol was recrystallized to give 6.8 g of pure 4-(2-fluoroethoxy)phenol as crystals.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
4-(2-fluoroethoxy)-isopropenylbenzene
Quantity
9 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Fluoroethoxy)phenol
Reactant of Route 2
Reactant of Route 2
4-(2-Fluoroethoxy)phenol
Reactant of Route 3
Reactant of Route 3
4-(2-Fluoroethoxy)phenol
Reactant of Route 4
Reactant of Route 4
4-(2-Fluoroethoxy)phenol
Reactant of Route 5
Reactant of Route 5
4-(2-Fluoroethoxy)phenol
Reactant of Route 6
Reactant of Route 6
4-(2-Fluoroethoxy)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.